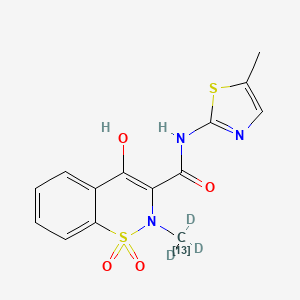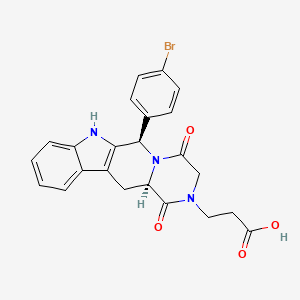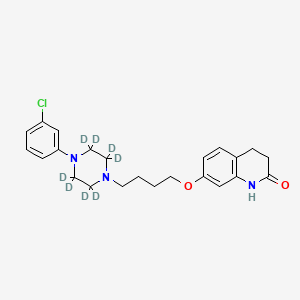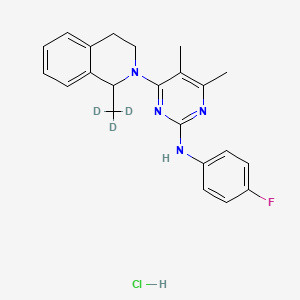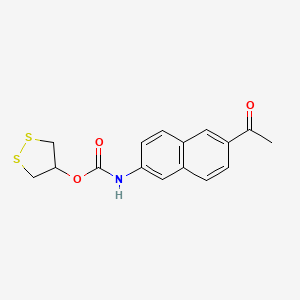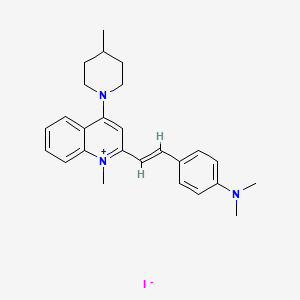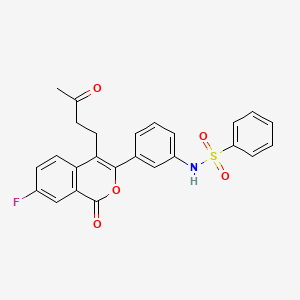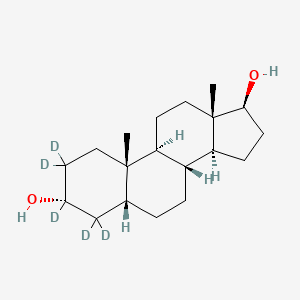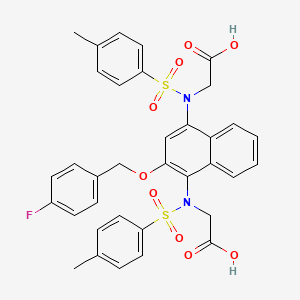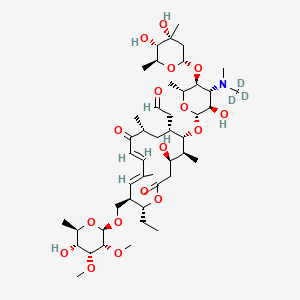![molecular formula C44H54F2N6O12S2Zn B12419669 zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)
zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound that features a zinc ion coordinated to a heptenoate ligand This compound is notable for its unique structure, which includes a fluorophenyl group, a pyrimidinyl group, and a dihydroxyheptenoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate typically involves multiple steps:
Formation of the fluorophenyl intermediate: This step involves the reaction of 4-fluoroaniline with appropriate reagents to introduce the fluorophenyl group.
Synthesis of the pyrimidinyl intermediate: The fluorophenyl intermediate is then reacted with other reagents to form the pyrimidinyl group.
Coupling with the dihydroxyheptenoate moiety: The pyrimidinyl intermediate is coupled with a dihydroxyheptenoate precursor under specific conditions to form the final compound.
Coordination with zinc: The final organic ligand is then coordinated with a zinc ion to form the complete compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyheptenoate moiety.
Reduction: Reduction reactions can occur at the pyrimidinyl group.
Substitution: Substitution reactions can take place at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the dihydroxyheptenoate moiety.
Reduction: Reduced forms of the pyrimidinyl group.
Substitution: Substituted derivatives of the fluorophenyl group.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry studies. Its unique structure allows for the exploration of various coordination geometries and bonding interactions with metal ions.
Biology
In biological research, the compound’s potential as a zinc ionophore can be investigated. Zinc ionophores are compounds that facilitate the transport of zinc ions across cell membranes, which can have implications in cellular signaling and metabolism.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new drugs. Its various functional groups can interact with biological targets, making it a candidate for drug discovery and development.
Industry
In industry, the compound can be explored for its potential use in materials science, particularly in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate involves its interaction with molecular targets through its various functional groups. The zinc ion can coordinate with biological molecules, influencing their structure and function. The fluorophenyl and pyrimidinyl groups can interact with specific receptors or enzymes, modulating their activity. The dihydroxyheptenoate moiety can participate in hydrogen bonding and other interactions, further contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with a similar fluorophenyl group.
Fluometuron: A herbicide with a trifluoromethylphenyl group.
Flumetramide: A skeletal muscle relaxant with a trifluoromethylphenyl group.
Uniqueness
Zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate is unique due to its combination of a zinc ion with a complex organic ligand. This combination imparts specific properties that are not found in simpler compounds like trifluorotoluene or fluometuron. The presence of multiple functional groups allows for diverse interactions with biological and chemical systems, making it a versatile compound for research and industrial applications.
特性
分子式 |
C44H54F2N6O12S2Zn |
|---|---|
分子量 |
1026.4 g/mol |
IUPAC名 |
zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/2C22H28FN3O6S.Zn/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2/b2*10-9+; |
InChIキー |
KUQHZGJLQWUFPU-JGMJEEPBSA-L |
異性体SMILES |
CC(C1=NC(=NC(=C1/C=C/C(O)CC(O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/C(O)CC(O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.[Zn+2] |
正規SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12419588.png)
